molecular formula C19H19NO4 B278981 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B278981
M. Wt: 325.4 g/mol
InChI Key: GIQFOJCAAIWVGP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCM, is a compound that has been widely used in scientific research due to its unique properties. It is a cycloheptatrienone derivative that has been shown to have potential applications in the fields of neuroscience and pharmacology. In

Mechanism Of Action

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one acts as a competitive antagonist of the GABA-A receptor, binding to the receptor and preventing the binding of GABA. This leads to a decrease in the inhibitory effects of GABA on neuronal excitability, resulting in an increase in neuronal activity. This mechanism of action has been shown to be responsible for the anxiogenic and anticonvulsant effects of 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.
Biochemical and Physiological Effects
2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which may contribute to its anxiogenic effects. 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to decrease the levels of serotonin in the brain, which may contribute to its anticonvulsant effects. In addition, 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have sedative effects, which may be due to its ability to increase the activity of GABAergic neurons.

Advantages And Limitations For Lab Experiments

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has a number of advantages for use in lab experiments. It is a potent antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of GABA in neuronal excitability. It has also been shown to have anxiogenic and anticonvulsant effects, which makes it a useful tool for studying anxiety disorders and epilepsy. However, 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has some limitations for use in lab experiments. It has been shown to have sedative effects, which may confound the results of experiments. In addition, its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems, may complicate the interpretation of results.

Future Directions

There are a number of future directions for research on 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of research could focus on the development of more selective GABA-A receptor antagonists, which would allow for a more precise study of the role of GABA in neuronal excitability. Another area of research could focus on the development of 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one derivatives with improved pharmacokinetic properties, which would allow for more effective use in animal models and potential clinical applications. Finally, research could focus on the use of 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in combination with other compounds, such as antidepressants or antipsychotics, to explore potential synergistic effects.

Synthesis Methods

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with cycloheptanone in the presence of a strong base, followed by the reaction with methylamine and acetic anhydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with cycloheptanone in the presence of sodium hydride, followed by the reaction with methylamine and acetic anhydride. These methods have been shown to be effective in producing high yields of 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

Scientific Research Applications

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential application in the field of neuroscience. It has been shown to act as a potent antagonist of GABA-A receptors, which are involved in the regulation of neuronal excitability. 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to have anxiogenic effects in animal models, which has led to its use in the study of anxiety disorders. In addition, 2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anticonvulsant properties, which has led to its use in the study of epilepsy.

properties

Product Name

2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H19NO4/c1-20-16-7-5-4-6-15(19(16)22)17(21)11-9-13-8-10-14(23-2)12-18(13)24-3/h4-12H,1-3H3,(H,20,22)/b11-9+

InChI Key

GIQFOJCAAIWVGP-PKNBQFBNSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.